molecular formula C10H20F2N2O2 B13266211 tert-Butyl N-{2-[(2,2-difluoroethyl)amino]propyl}carbamate

tert-Butyl N-{2-[(2,2-difluoroethyl)amino]propyl}carbamate

Cat. No.: B13266211
M. Wt: 238.27 g/mol
InChI Key: NAZNPXDHDQWLEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{2-[(2,2-difluoroethyl)amino]propyl}carbamate is a carbamate-protected amine derivative featuring a difluoroethylamino-propyl backbone. The difluoroethyl group introduces unique electronic and steric effects, influencing physicochemical properties and biological activity compared to non-fluorinated or differently substituted analogs .

Properties

Molecular Formula

C10H20F2N2O2

Molecular Weight

238.27 g/mol

IUPAC Name

tert-butyl N-[2-(2,2-difluoroethylamino)propyl]carbamate

InChI

InChI=1S/C10H20F2N2O2/c1-7(13-6-8(11)12)5-14-9(15)16-10(2,3)4/h7-8,13H,5-6H2,1-4H3,(H,14,15)

InChI Key

NAZNPXDHDQWLEZ-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)NCC(F)F

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl N-{2-[(2,2-difluoroethyl)amino]propyl}carbamate typically involves the reaction of tert-butyl carbamate with 2,2-difluoroethylamine and a suitable propylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl N-{2-[(2,2-difluoroethyl)amino]propyl}carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-{2-[(2,2-difluoroethyl)amino]propyl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl N-{2-[(2,2-difluoroethyl)amino]propyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The difluoroethyl group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Yields for carbamate derivatives vary significantly (40–55%) depending on chain length and substituent complexity .
  • The difluoroethyl group in the target compound may reduce yield compared to aminoethyl analogs due to steric hindrance or fluorine’s electron-withdrawing effects during synthesis.

Structural and Spectral Features

Infrared (IR) Spectroscopy:
Compound Key IR Peaks (cm⁻¹) Functional Groups Identified
Compound 12 3296 (N-H), 1686 (C=O) Carbamate, amine
Compound 13 3353 (N-H), 1682 (C=O) Carbamate, amine
Chloro-dioxonaphthalenyl analog Not provided C=O (quinone), N-H
Target Compound (Hypothetical) ~3300 (N-H), 1680–1700 (C=O), 1100–1300 (C-F) Carbamate, amine, C-F bonds

Key Observations :

  • The target compound’s IR spectrum would uniquely exhibit C-F stretching vibrations (1100–1300 cm⁻¹), absent in non-fluorinated analogs .
  • Carbamate C=O peaks (~1680–1700 cm⁻¹) are consistent across analogs .
Nuclear Magnetic Resonance (NMR):
Compound ¹H NMR Features ¹³C NMR Features
Compound 12 9 CH₃ signals, NH₂ protons Carbamate carbonyl (~155 ppm), aliphatic carbons
Compound 13 9 CH₃ signals, NH₂ protons Carbamate carbonyl (~155 ppm), longer aliphatic chain
Chloro-dioxonaphthalenyl analog Aromatic protons, NH signals Quinone carbonyls (~179 ppm), aromatic carbons

Key Observations :

  • The difluoroethyl group in the target compound would split neighboring proton signals (e.g., CH₂CF₂) due to fluorine coupling, a feature absent in aminoethyl or azidoethyl analogs .
  • Quinone-containing analogs show distinct aromatic carbon signals (~120–179 ppm) .

Key Observations :

  • Fluorination in the target compound may improve metabolic stability and membrane permeability compared to non-fluorinated analogs .
  • The chloro-dioxonaphthalenyl analog’s bioactivity highlights the role of electron-deficient aromatic systems in targeting enzymes like CDC25 .

Crystallographic and Hydrogen-Bonding Patterns

Compound Hydrogen-Bonding Motifs Crystal Packing
Chloro-dioxonaphthalenyl analog N–H⋯O, C–H⋯O interactions Centrosymmetric dimers, chains along [010]
Target Compound (Hypothetical) Likely N–H⋯O (carbamate) and C–F⋯H interactions Predicted layered structures due to fluorine’s hydrophobicity

Key Observations :

  • Fluorine’s electronegativity may weaken classical hydrogen bonds but enhance hydrophobic interactions, altering solubility and crystallinity compared to analogs .

Biological Activity

tert-Butyl N-{2-[(2,2-difluoroethyl)amino]propyl}carbamate is a synthetic compound with significant potential in biological and medicinal chemistry. With the molecular formula C7H13F2NO2 and a molecular weight of 181.18 g/mol, this compound has been studied for its enzyme inhibition properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2,2-difluoroethylamine under controlled conditions. The presence of the difluoroethyl group enhances its reactivity, making it a useful building block in various chemical reactions including nucleophilic substitutions and hydrolysis.

Biological Activity

The biological activity of this compound is primarily linked to its ability to form stable carbamate derivatives. These derivatives can interact with various biological molecules, leading to enzyme inhibition and protein modification.

The mechanism by which this compound exerts its effects involves the formation of stable carbamate derivatives with enzyme active sites. This interaction can lead to:

  • Enzyme Inhibition : By modifying the active site of enzymes, the compound can effectively inhibit their function.
  • Protein Modification : The stable carbamate formation allows for potential modifications in protein structure and function.

Case Studies

Several studies have explored the biological implications of this compound:

  • Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies showed that it effectively inhibited certain serine hydrolases, which play crucial roles in various physiological processes .
  • Therapeutic Applications : Ongoing research is investigating its potential as a prodrug or enzyme inhibitor in treating diseases characterized by uncontrolled cell growth or inflammation. Its unique chemical structure allows it to target specific pathways effectively .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameStructureBiological ActivityUnique Features
tert-Butyl carbamateC7H15NO2C_7H_{15}NO_2Moderate enzyme inhibitionLacks difluoroethyl group
tert-Butyl (2,2,2-trifluoroacetyl)carbamateC7H13F3NO2C_7H_{13}F_3NO_2Variable enzyme inhibitionContains trifluoroacetyl group
This compound C7H13F2NO2C_7H_{13}F_2NO_2 Strong enzyme inhibition Presence of difluoroethyl enhances reactivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.